molecular formula C10H7BrHg B14646758 Bromo(naphthalen-1-yl)mercury CAS No. 51724-96-0

Bromo(naphthalen-1-yl)mercury

Cat. No.: B14646758
CAS No.: 51724-96-0
M. Wt: 407.66 g/mol
InChI Key: BMBONPOIAVEKNF-UHFFFAOYSA-M
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Description

Bromo(naphthalen-1-yl)mercury is an organomercury compound that features a mercury atom bonded to a bromine atom and a naphthalene ring

Chemical Reactions Analysis

Types of Reactions

Bromo(naphthalen-1-yl)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction, altering the oxidation state of the mercury atom.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include Grignard reagents, sodium chloride, and tellurium tetrabromide . These reactions typically occur under controlled laboratory conditions with specific temperature and pressure requirements.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with tellurium tetrabromide can yield aryltellurium compounds .

Mechanism of Action

The mechanism of action of bromo(naphthalen-1-yl)mercury involves its interaction with molecular targets such as enzymes and cellular components. The compound’s effects are mediated through its ability to form covalent bonds with biological molecules, leading to alterations in their structure and function . The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bromo(naphthalen-1-yl)mercury include other organomercury compounds such as:

  • Phenylmercury acetate
  • Methylmercury chloride
  • Ethylmercury chloride

Uniqueness

This compound is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in scientific research and industrial processes .

Properties

CAS No.

51724-96-0

Molecular Formula

C10H7BrHg

Molecular Weight

407.66 g/mol

IUPAC Name

bromo(naphthalen-1-yl)mercury

InChI

InChI=1S/C10H7.BrH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q;;+1/p-1

InChI Key

BMBONPOIAVEKNF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Hg]Br

Origin of Product

United States

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